molecular formula C6H2Cl2N4O2 B6202689 2-azido-1,3-dichloro-5-nitrobenzene CAS No. 205681-92-1

2-azido-1,3-dichloro-5-nitrobenzene

Cat. No.: B6202689
CAS No.: 205681-92-1
M. Wt: 233
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Description

2-Azido-1,3-dichloro-5-nitrobenzene: is an organic compound characterized by the presence of azido, dichloro, and nitro functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the diazotization of 2-amino-1,3-dichloro-5-nitrobenzene followed by azidation using sodium azide . The reaction conditions often require careful control of temperature and pH to ensure the successful formation of the azido group.

Industrial Production Methods: Industrial production of 2-azido-1,3-dichloro-5-nitrobenzene may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for safety due to the potentially hazardous nature of azides.

Chemical Reactions Analysis

Types of Reactions: 2-Azido-1,3-dichloro-5-nitrobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Sodium Azide:

    Hydrogenation Catalysts: Employed in the reduction of the nitro group.

    Oxidizing Agents: Such as potassium permanganate, used in oxidation reactions.

Major Products:

    Triazoles: Formed through cycloaddition reactions involving the azido group.

    Aminobenzene Derivatives: Resulting from the reduction of the nitro group.

Scientific Research Applications

2-Azido-1,3-dichloro-5-nitrobenzene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-azido-1,3-dichloro-5-nitrobenzene involves the reactivity of its functional groups. The azido group can undergo cycloaddition reactions, forming stable triazole rings. The nitro group can be reduced to an amino group, which can further participate in various chemical transformations. These reactions are facilitated by the electron-withdrawing effects of the nitro and chloro groups, which influence the reactivity of the benzene ring.

Comparison with Similar Compounds

    2-Azido-1,3-dichlorobenzene: Lacks the nitro group, resulting in different reactivity and applications.

    1,3-Dichloro-5-nitrobenzene: Lacks the azido group, limiting its use in cycloaddition reactions.

    2-Azido-5-nitrobenzene: Lacks the chloro groups, affecting its chemical properties and reactivity.

Uniqueness: 2-Azido-1,3-dichloro-5-nitrobenzene is unique due to the combination of azido, dichloro, and nitro groups on a single benzene ring. This combination imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications.

Properties

CAS No.

205681-92-1

Molecular Formula

C6H2Cl2N4O2

Molecular Weight

233

Purity

95

Origin of Product

United States

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